[2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine [2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine
Brand Name: Vulcanchem
CAS No.: 1019551-61-1
VCID: VC3033004
InChI: InChI=1S/C13H20FN/c1-3-13(4-2)15-10-9-11-5-7-12(14)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3
SMILES: CCC(CC)NCCC1=CC=C(C=C1)F
Molecular Formula: C13H20FN
Molecular Weight: 209.3 g/mol

[2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine

CAS No.: 1019551-61-1

Cat. No.: VC3033004

Molecular Formula: C13H20FN

Molecular Weight: 209.3 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine - 1019551-61-1

Specification

CAS No. 1019551-61-1
Molecular Formula C13H20FN
Molecular Weight 209.3 g/mol
IUPAC Name N-[2-(4-fluorophenyl)ethyl]pentan-3-amine
Standard InChI InChI=1S/C13H20FN/c1-3-13(4-2)15-10-9-11-5-7-12(14)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3
Standard InChI Key WPSQESKSNFTPSF-UHFFFAOYSA-N
SMILES CCC(CC)NCCC1=CC=C(C=C1)F
Canonical SMILES CCC(CC)NCCC1=CC=C(C=C1)F

Introduction

Chemical Identity and Structure

2-(4-Fluorophenyl)ethylamine is a secondary amine characterized by a 4-fluorophenethyl group attached to a nitrogen atom, which is also bonded to a pentan-3-yl group. The compound features an asymmetrically substituted nitrogen atom, with one substituent being an aromatic system and the other an aliphatic branched chain.

The structural components include:

  • A 4-fluorophenyl ring, where the fluorine atom is positioned para to the ethyl linker

  • A two-carbon (ethyl) chain connecting the aromatic ring to the nitrogen

  • A pentan-3-yl group (3-aminopentane) attached to the nitrogen atom

Based on comparative analysis with similar compounds, the following structural and molecular properties can be established:

PropertyValue
Molecular FormulaC₁₃H₂₀FN
Molecular Weight209.31 g/mol
Exact Mass209.1580 g/mol
Structural ClassificationSecondary amine, Fluorophenethylamine derivative
Functional GroupsSecondary amine, Fluoro-substituted aromatic ring

The presence of the fluorine atom in the para position of the phenyl ring significantly influences the compound's electronic properties, while the pentan-3-yl substituent contributes to its steric and hydrophobic characteristics .

Physical and Chemical Properties

Physical Properties

The physical properties of 2-(4-Fluorophenyl)ethylamine can be inferred from structurally related compounds. Based on the properties of 2-(4-fluorophenyl)ethylamine and other fluorinated phenethylamines, the following characteristics are anticipated:

Physical PropertyPredicted ValueBasis for Prediction
Physical State (20°C)Colorless to light yellow liquidBased on 2-(4-fluorophenyl)ethylamine
Boiling PointApproximately 110-120°C at 17 mmHgExtrapolated from 2-(4-fluorophenyl)ethylamine (93°C at 17 mmHg)
Specific GravityApproximately 1.03-1.10Based on related fluorinated amines
Refractive IndexApproximately 1.49-1.52Extrapolated from related compounds
SolubilitySoluble in ethanol, methanol, dichloromethane, and most organic solvents; limited solubility in waterTypical for secondary amines with both hydrophobic and hydrophilic regions

The compound is expected to be hygroscopic and may darken upon exposure to air and light due to oxidation of the amine functionality, similar to other secondary amines .

Chemical Properties

The chemical behavior of 2-(4-Fluorophenyl)ethylamine is largely determined by its secondary amine functionality and the electron-withdrawing effect of the fluorine substituent:

  • The secondary amine nitrogen acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides, acyl chlorides, and anhydrides

  • The compound can form salts with acids, with the hydrochloride salt likely enhancing stability and water solubility

  • The fluorine substituent reduces the electron density of the aromatic ring, affecting reactivity and binding properties

  • The pentan-3-yl group provides steric hindrance around the nitrogen, potentially reducing reactivity compared to less hindered amines

The pKa of the protonated amine is estimated to be in the range of 9.5-10.5, similar to other secondary amines with aromatic substituents .

Synthetic Approaches

Several synthetic routes can be proposed for 2-(4-Fluorophenyl)ethylamine based on established methods for similar compounds.

Reductive Amination

One promising approach is reductive amination between 2-(4-fluorophenyl)acetaldehyde and pentan-3-amine:

Reaction ComponentDetails
Reagents2-(4-Fluorophenyl)acetaldehyde, Pentan-3-amine, Reducing agent (NaBH₃CN or H₂/Pd)
ConditionsMethanol or THF, Room temperature to 60°C, pH 6-7
Expected Yield65-80%
AdvantagesDirect, single-step approach with commercially available starting materials

The reaction likely proceeds through initial formation of an imine intermediate, followed by selective reduction to yield the secondary amine product .

Alkylation of Primary Amines

An alternative approach involves the alkylation of 2-(4-fluorophenyl)ethylamine with an appropriate pentan-3-yl halide:

Reaction ComponentDetails
Reagents2-(4-Fluorophenyl)ethylamine, 3-Bromopentane (or equivalent), Base (K₂CO₃, Et₃N)
ConditionsAcetonitrile or DMF, 60-80°C, 12-24 hours
Expected Yield40-60% (with potential for over-alkylation)
ChallengesControl of mono- vs. di-alkylation products

This approach requires careful control of reaction conditions to minimize formation of tertiary amine byproducts .

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides another viable synthetic route, starting from appropriate ketone precursors:

Reaction ComponentDetails
Reagents1-(4-Fluorophenyl)-4-pentanone (or similar), Formamide, Formic acid
Conditions160-180°C, 1-2 hours (conventional heating) or 3 minutes (microwave)
Post-processingHydrolysis and reduction steps
AdvantagesEstablished methodology for amine synthesis

This approach has been demonstrated as effective for producing structurally diverse formamides that can be converted to the corresponding amines .

Analytical Characterization

Spectroscopic Properties

The spectroscopic profile of 2-(4-Fluorophenyl)ethylamine would be characterized by distinct features:

Analytical MethodExpected Key Features
¹H NMRAromatic protons (δ 6.9-7.2 ppm), CH₂CH₂N system (δ 2.6-3.0 ppm), pentan-3-yl signals (multiple signals δ 0.8-1.6 ppm)
¹³C NMRAromatic carbons (δ 115-162 ppm with C-F coupling), aliphatic carbons (δ 10-60 ppm)
Mass SpectrometryMolecular ion at m/z 209, fragmentation pattern showing loss of ethyl groups (m/z 180), cleavage at C-N bonds
IR SpectroscopyN-H stretching (3300-3500 cm⁻¹), C-F stretching (1000-1400 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹)

The ¹⁹F NMR would show a characteristic signal for the para-fluorine substituent, typically in the range of -115 to -120 ppm relative to CFCl₃ .

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) would be effective methods for analyzing 2-(4-Fluorophenyl)ethylamine:

MethodParametersExpected Results
GC-MSDB-5 column, 50-280°C temperature programRetention time dependent on column conditions; mass spectrum with m/z 209 (M⁺)
HPLCC18 reverse phase, methanol/water with triethylamine modifierRetention between 5-15 minutes under standard conditions

Derivatization with reagents such as FMOC or dansyl chloride may improve chromatographic properties and detection sensitivity for HPLC analysis .

ConsiderationRecommendation
Storage TemperatureStore below 15°C in a cool, dark place
AtmosphereStore under inert gas (nitrogen or argon)
SensitivityAir sensitive; may oxidize upon prolonged exposure
ContainerAmber glass containers with PTFE-lined caps
Safety PrecautionsUse in well-ventilated areas; avoid inhalation and skin contact

Like many secondary amines, 2-(4-Fluorophenyl)ethylamine may form carcinogenic nitrosamines when exposed to nitrosating agents, necessitating appropriate handling precautions .

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